Difenoconazol-alcohol

Descripción general

Descripción

Difenoconazole-alcohol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Aplicaciones Científicas De Investigación

Agricultural Applications

Difenoconazole and its alcohol form are primarily utilized as fungicides in crop protection. They are effective against a range of fungal pathogens affecting various crops.

Efficacy Against Plant Diseases

- Target Diseases : Difenoconazole-alcohol is effective against diseases such as powdery mildew, leaf spot, and anthracnose, impacting crops like tomatoes, eggplants, and cabbage .

- Application Rates : Typical application rates vary by crop; for instance, 1 tablespoon per 16 liters for tomatoes and similar rates for other vegetables .

Residue Management

Research indicates that the residues of difenoconazole and difenoconazole-alcohol dissipate rapidly post-application. A study showed that after 14 days, the dissipation rates reached approximately 99%, indicating a low risk of residue accumulation in consumable crops . The limits of quantification for both compounds were established at 0.001 mg/kg in fresh tea leaves and 0.0002 mg/L in tea infusions, demonstrating effective monitoring capabilities for agricultural safety .

Environmental Safety and Risk Assessment

The environmental impact of difenoconazole-alcohol is a critical area of research due to its potential effects on ecosystems.

Degradation Studies

Studies have shown that difenoconazole-alcohol undergoes significant degradation in various environmental matrices. For example, the half-life of difenoconazole in fresh tea leaves was recorded at 1.77 days . This rapid degradation is crucial for minimizing environmental persistence.

Toxicological Assessments

Research evaluating the toxicity of difenoconazole and its alcohol derivative has revealed varying effects on non-target organisms. A study assessed the biological toxicity to Selenastrum species, indicating potential ecological risks associated with its use . Such assessments are vital for understanding the broader implications of fungicide application on biodiversity.

Analytical Techniques

The detection and quantification of difenoconazole-alcohol have been achieved through advanced analytical techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS). This method allows for precise measurement of residue levels in complex matrices like tea leaves and infusions .

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| Fresh Tea Leaves | 0.3 µg/kg | 0.001 mg/kg |

| Green Tea Infusion | 0.07 µg/L | 0.0002 mg/L |

Case Studies

Case studies provide valuable insights into the practical applications and implications of using difenoconazole-alcohol.

Field Trials

Field trials conducted on tomato crops using formulations containing difenoconazole have highlighted both efficacy in disease control and considerations regarding residue management . These trials are essential for validating laboratory findings under real-world conditions.

Regulatory Compliance

The use of difenoconazole-alcohol is governed by regulations that assess its safety and efficacy before approval for agricultural use. Studies focusing on regulatory frameworks emphasize the importance of comprehensive data collection to ensure compliance with safety standards .

Mecanismo De Acción

- Ergosterol is crucial for maintaining membrane integrity and fluidity in fungi. By disrupting its synthesis, Difenoconazole-alcohol weakens the fungal cell wall, leading to cell death .

- Ultimately, this disruption leads to altered membrane permeability, loss of cellular integrity, and fungal growth inhibition .

- Impact on Bioavailability : Its systemic nature ensures widespread distribution and efficacy against various fungal diseases .

- Plant Impact : Protection against diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Difenoconazole-alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it has been observed to induce the activities of superoxide dismutase (SOD), catalase (CAT), guaiacol peroxidase (G-POD), and ascorbate peroxidase (APX) in the roots and leaves of wheat seedlings .

Cellular Effects

Difenoconazole-alcohol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to Difenoconazole-alcohol has been shown to generate more reactive oxygen species (ROS) and malondialdehyde (MDA) in plant leaf cells, which results in a decrease in chlorophyll content and inhibition of leaf photosynthesis .

Molecular Mechanism

The molecular mechanism of action of Difenoconazole-alcohol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, causing oxidative stress, reducing chlorophyll biosynthesis and functions, and inhibiting plant growth and development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Difenoconazole-alcohol change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, after 14 days, the dissipation rates of Difenoconazole and Difenoconazole-alcohol reached 99% .

Dosage Effects in Animal Models

The effects of Difenoconazole-alcohol vary with different dosages in animal models

Metabolic Pathways

Difenoconazole-alcohol is involved in various metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

Difenoconazole-alcohol is transported and distributed within cells and tissues

Métodos De Preparación

The synthesis of Difenoconazole-alcohol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-4-(4-chlorophenoxy)benzaldehyde with 1H-1,2,4-triazole in the presence of a suitable base, followed by reduction to yield the final product. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Difenoconazole-alcohol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

Difenoconazole-alcohol can be compared with other similar compounds, such as:

1-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)propanol: Similar structure but with a different alkyl chain length.

1-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)butanol: Another similar compound with a longer alkyl chain.

The uniqueness of Difenoconazole-alcohol lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Actividad Biológica

Difenoconazole-alcohol (CGA205375) is a significant metabolite of the fungicide difenoconazole, which is widely used in agriculture for its antifungal properties. Understanding the biological activity of difenoconazole-alcohol is crucial for assessing its environmental impact, safety in food products, and potential health risks. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Difenoconazole-alcohol is formed through the metabolic conversion of difenoconazole in various organisms, including plants and animals. Studies have shown that it is the predominant metabolite found in the liver, kidneys, fat, muscle, milk, and eggs of livestock exposed to difenoconazole . The compound has been detected in agricultural products such as tea, with degradation rates exceeding 99% within 14 days post-application .

1. Antifungal Properties

Difenoconazole-alcohol exhibits notable antifungal activity. Research indicates that it enhances the antibacterial effects of microcapsules containing difenoconazole when tested against various fungal strains. The use of chitosan-difenoconazole microcapsules has shown improved efficacy in reducing fungal cell viability and inducing DNA leakage compared to difenoconazole alone .

2. Toxicological Effects

- Reproductive Toxicity : A study highlighted that exposure to difenoconazole can disrupt retinoic acid (RA) signaling pathways in male mice, leading to testicular damage. This disruption was evidenced by increased mRNA expression levels of genes involved in RA synthesis and decreased levels associated with its catabolism .

- Cardiotoxicity : Additional research has pointed to potential cardiotoxic effects when fish are exposed to difenoconazole, suggesting that both difenoconazole and its metabolites may impact aquatic life adversely .

3. Residue Analysis and Environmental Impact

The environmental persistence and degradation of difenoconazole-alcohol have been extensively studied. In agricultural settings, its residues were found to dissipate rapidly, with half-lives around 1.77 days in fresh tea leaves . The compound's low limits of detection (0.001 mg/kg) in various matrices signify its potential for accumulation if not monitored properly.

Case Study 1: Residue Degradation in Tea Production

A comprehensive study assessed the degradation rates of difenoconazole and difenoconazole-alcohol during tea cultivation and processing. The findings indicated that after 14 days of application, both compounds' residues fell below 0.05 mg/kg, demonstrating effective degradation under typical agricultural practices .

Case Study 2: Toxicological Assessment in Aquatic Organisms

Research involving zebrafish exposed to difenoconazole revealed significant developmental abnormalities and growth inhibition at certain concentrations. This study underscores the importance of evaluating both the parent compound and its metabolites like difenoconazole-alcohol for their ecological impacts .

Table 1: Residue Levels and Degradation Rates

| Compound | Initial Residue (mg/kg) | Residue After 14 Days (mg/kg) | Degradation Rate (%) |

|---|---|---|---|

| Difenoconazole | >0.05 | <0.05 | 99 |

| Difenoconazole-Alcohol | >0.05 | <0.05 | 99 |

Table 2: Antifungal Activity Comparison

| Treatment Type | DNA Leakage (%) | Cell Viability Reduction (%) |

|---|---|---|

| Difenoconazole | 6.22 | 63.84 |

| Chitosan-Difenoconazole Microcapsules | 23.17 | 70.06 |

Propiedades

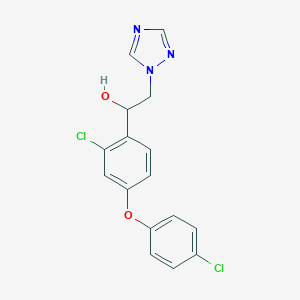

IUPAC Name |

1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O2/c17-11-1-3-12(4-2-11)23-13-5-6-14(15(18)7-13)16(22)8-21-10-19-9-20-21/h1-7,9-10,16,22H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYSKMWDHCZSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)C(CN3C=NC=N3)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021904 | |

| Record name | Difenoconazole-alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117018-19-6 | |

| Record name | Difenoconazole-alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-Chloro-4-(4-chloro-phenoxy)-phenyl]-2-[1,2,4]triazol-1-yl-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.